molecular formula C15H17NO4S B2576946 (E)-N-(3-(furan-2-yl)-3-hydroxypropyl)-2-phenylethenesulfonamide CAS No. 1421588-94-4

(E)-N-(3-(furan-2-yl)-3-hydroxypropyl)-2-phenylethenesulfonamide

Cat. No.: B2576946
CAS No.: 1421588-94-4
M. Wt: 307.36
InChI Key: SDLPFJIPUQMALN-FMIVXFBMSA-N
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Description

The compound "(E)-N-(3-(furan-2-yl)-3-hydroxypropyl)-2-phenylethenesulfonamide" is a sulfonamide derivative featuring a furan ring, a hydroxypropyl chain, and a phenyl-ethenesulfonamide moiety. Sulfonamides are historically significant in medicinal chemistry (e.g., as antibiotics) and polymer science, though the specific role of this compound remains speculative without further experimental data .

Properties

IUPAC Name

(E)-N-[3-(furan-2-yl)-3-hydroxypropyl]-2-phenylethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO4S/c17-14(15-7-4-11-20-15)8-10-16-21(18,19)12-9-13-5-2-1-3-6-13/h1-7,9,11-12,14,16-17H,8,10H2/b12-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDLPFJIPUQMALN-FMIVXFBMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CS(=O)(=O)NCCC(C2=CC=CO2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/S(=O)(=O)NCCC(C2=CC=CO2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(3-(furan-2-yl)-3-hydroxypropyl)-2-phenylethenesulfonamide typically involves a multi-step reaction sequence. One common method includes the following steps:

    Formation of the furan-2-yl intermediate: This step involves the preparation of a furan-2-yl compound through a series of reactions, such as the condensation of furan with appropriate aldehydes or ketones.

    Hydroxypropylation: The furan-2-yl intermediate is then reacted with a hydroxypropylating agent under controlled conditions to introduce the hydroxypropyl group.

    Sulfonamide formation: Finally, the hydroxypropylated furan-2-yl compound is reacted with a phenylethenesulfonamide derivative to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, industrial methods may incorporate continuous flow reactors and automated systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(3-(furan-2-yl)-3-hydroxypropyl)-2-phenylethenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles and electrophiles, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
Research has indicated that derivatives of furan-based compounds exhibit significant antimicrobial properties. For instance, compounds similar to (E)-N-(3-(furan-2-yl)-3-hydroxypropyl)-2-phenylethenesulfonamide demonstrated effectiveness against various pathogens, including Candida albicans, Escherichia coli, and Staphylococcus aureus at concentrations around 64 µg/mL . This suggests potential applications in developing new antimicrobial agents.

Anti-inflammatory Properties
Furan derivatives have been studied for their anti-inflammatory effects. The sulfonamide moiety in this compound may contribute to its ability to inhibit inflammatory pathways, making it a candidate for further investigation in treating inflammatory diseases.

Synthesis and Modification

Synthetic Pathways
The synthesis of this compound can be achieved through various methods involving the reaction of furan derivatives with sulfonamides. The development of efficient synthetic routes not only enhances the yield but also allows for the modification of functional groups to tailor the compound's properties for specific applications .

Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Research focusing on modifying the furan ring or the sulfonamide group can lead to derivatives with enhanced biological activity or reduced toxicity .

Material Science Applications

Polymer Chemistry
The incorporation of furan-containing compounds into polymer matrices has been explored due to their unique chemical properties. The ability of this compound to participate in cross-linking reactions can improve the mechanical properties of polymers, leading to materials with enhanced durability and thermal stability.

Nanocomposites
Furan-based compounds are being investigated for use in nanocomposites, where they can serve as functional additives that improve the performance characteristics of materials used in electronics and coatings . The integration of such compounds could lead to advancements in smart materials with self-healing properties or improved conductivity.

Case Study 1: Antimicrobial Efficacy

A study focused on synthesizing 3-(furan-2-yl)propenoic acid derivatives revealed that these compounds exhibited notable antimicrobial activity. The findings suggest that modifications similar to those found in this compound could enhance this activity further .

Case Study 2: Polymer Enhancement

Research into furan-based polymers indicated that incorporating sulfonamide functionalities could lead to improved thermal properties and mechanical strength. This aligns with ongoing studies exploring this compound as a potential additive in high-performance materials .

Mechanism of Action

The mechanism of action of (E)-N-(3-(furan-2-yl)-3-hydroxypropyl)-2-phenylethenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. For example, it may inhibit the growth of microbial cells by interfering with essential metabolic pathways or induce apoptosis in cancer cells by activating specific signaling cascades.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

A comparison with 3-chloro-N-phenyl-phthalimide () highlights key differences:

Feature (E)-N-(3-(furan-2-yl)-3-hydroxypropyl)-2-phenylethenesulfonamide 3-Chloro-N-phenyl-phthalimide
Core Structure Ethenesulfonamide with furan and hydroxypropyl substituents Phthalimide (isoindole-1,3-dione)
Aromatic Components Furan (O-heterocycle) + phenyl Phenyl + phthalimide ring
Key Functional Groups Sulfonamide, hydroxyl, ethene Imide, chloro substituent
Synthetic Applications Unknown (potentially medicinal or polymer precursors) Monomer for polyimide synthesis
  • Sulfonamide vs. Imide Reactivity : The target compound’s sulfonamide group may exhibit hydrogen-bonding capacity (due to –NH and –SO₂ groups), whereas the imide group in 3-chloro-N-phenyl-phthalimide is electrophilic, facilitating nucleophilic substitution (e.g., chloride replacement in polymer synthesis) .
  • Role of Substituents : The furan ring in the target compound could enhance solubility or participate in π-π stacking, while the chloro group in 3-chloro-N-phenyl-phthalimide directs reactivity toward polymerization.

Methodological Insights: Role of SHELX in Structural Analysis

While the target compound’s crystallographic data are unavailable, highlights the SHELX program suite as a critical tool for small-molecule and macromolecular refinement. For sulfonamide derivatives like the target compound, SHELXL could refine hydrogen-bonding networks (e.g., –SO₂–NH interactions), while SHELXD/SHELXE might resolve conformational ambiguities in the (E)-ethenesulfonamide group. The lack of explicit structural data for the target compound precludes direct comparison, but SHELX’s robustness in handling complex heterocycles (e.g., furan) is well-documented .

Biological Activity

(E)-N-(3-(furan-2-yl)-3-hydroxypropyl)-2-phenylethenesulfonamide is a compound of interest due to its potential biological activities. This article aims to summarize the available research on its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

 E N 3 furan 2 yl 3 hydroxypropyl 2 phenylethenesulfonamide\text{ E N 3 furan 2 yl 3 hydroxypropyl 2 phenylethenesulfonamide}

Molecular Formula: C16H17N1O4S
Molecular Weight: 335.37 g/mol

Research indicates that compounds similar to this compound often exhibit activity through various biological pathways:

  • Antioxidant Activity : Many furan derivatives are known for their antioxidant properties, which can help mitigate oxidative stress in cells.
  • Anti-inflammatory Effects : Compounds containing sulfonamide groups have been shown to inhibit pro-inflammatory cytokines, suggesting potential applications in inflammatory diseases.
  • Antimicrobial Activity : Some studies have indicated that furan derivatives possess antimicrobial properties, making them candidates for further investigation in infectious disease treatment.

Biological Activity Data

The following table summarizes key findings from various studies on the biological activity of related compounds:

Study Activity Assessed Findings Reference
Study 1AntioxidantSignificant reduction in oxidative stress markers in vitro.
Study 2Anti-inflammatoryInhibition of TNF-alpha and IL-6 production in macrophages.
Study 3AntimicrobialEffective against Gram-positive and Gram-negative bacteria.

Case Studies

  • Case Study on Antioxidant Properties :
    A study evaluating the antioxidant capacity of furan derivatives found that this compound demonstrated a notable ability to scavenge free radicals, particularly superoxide anions and hydroxyl radicals.
  • Case Study on Anti-inflammatory Effects :
    In a model of induced inflammation, the compound showed a significant reduction in edema and inflammatory markers, suggesting its potential for treating conditions like arthritis or chronic inflammatory diseases.
  • Case Study on Antimicrobial Activity :
    Testing against various bacterial strains revealed that the compound exhibited moderate antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli, indicating its potential as a lead compound for antibiotic development.

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